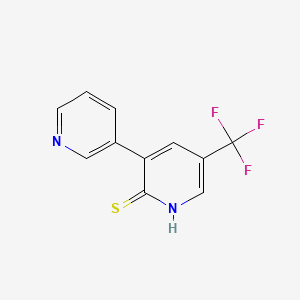

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol

Description

Properties

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2S/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGYZOSOCBOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CNC2=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic synthesis. One common method includes the reaction of 3-bromopyridine with trifluoromethylthiolate under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, especially in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create new drug candidates through functionalization reactions. |

| Agrochemical Development | Potential use in designing herbicides or pesticides with enhanced efficacy. |

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The thiol group can form covalent bonds with proteins, leading to irreversible inhibition of target enzymes.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, blocking substrate access. |

| Ligand Interaction | Modulates receptor functions, affecting cellular signaling pathways. |

Medicine

The therapeutic potential of this compound is explored for various diseases, including cancers and inflammatory conditions.

| Therapeutic Area | Potential Effects |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory enzymes. |

| Anticancer Activity | Induces apoptosis in cancer cells through enzyme inhibition. |

Industry

In industrial applications, the compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical characteristics.

| Industrial Use | Description |

|---|---|

| Polymer Production | Enhances properties like thermal stability and chemical resistance. |

| Coating Formulations | Improves adhesion and durability of coatings on surfaces. |

Case Study 1: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation, showcasing its potential as an anticancer agent .

Case Study 2: Material Science

A study highlighted the use of this compound in creating new polymer blends with enhanced mechanical properties, making it suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their differentiating substituents:

| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Substituent at Position 2 | CAS Number | Key Properties |

|---|---|---|---|---|---|

| 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol | Pyridin-3-yl | Trifluoromethyl (-CF₃) | Thiol (-SH) | Not Provided | High reactivity (thiol), π-π stacking potential (pyridinyl) |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Thiol (-SH) | 95727-86-9 | Increased electrophilicity (Cl), reduced steric bulk |

| 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol | Pyrimidine ring (N-containing) | Trifluoromethyl (-CF₃) | Thiol (-SH) | 2645418-49-9 | Enhanced hydrogen bonding (pyrimidine), altered electronic effects |

| 3-(2,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | 2,4,5-Trichlorophenyl | Trifluoromethyl (-CF₃) | Thiol (-SH) | 1261666-54-9 | Increased hydrophobicity (aryl-Cl), steric hindrance |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Methyl ester (-COOCH₃) | Not Provided | Reduced nucleophilicity (ester), improved stability |

Comparative Analysis of Properties

Electronic Effects

- Thiol vs. Ester/Amine Groups : The thiol group in the target compound and its analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) enables nucleophilic reactions, such as disulfide bond formation or metal chelation. In contrast, methyl ester derivatives (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit reduced reactivity due to electron-withdrawing ester groups .

- Trifluoromethyl Group : Present in all analogs, the -CF₃ group stabilizes the pyridine ring via electron-withdrawing effects, enhancing resistance to oxidative degradation .

Steric and Solubility Considerations

- Pyridin-3-yl vs. Trichlorophenyl: The pyridin-3-yl group in the target compound allows for π-π stacking interactions, beneficial in protein binding (e.g., kinase inhibitors).

- Chlorine vs. Pyrimidine : The chlorine substituent in 95727-86-9 reduces steric hindrance compared to pyrimidine-containing analogs (e.g., 2645418-49-9), which may favor synthetic accessibility .

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by the presence of a pyridine ring with a trifluoromethyl group and a thiol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases, including infections and cancer.

- Molecular Formula : C₁₁H₇F₃N₂S

- Molecular Weight : 256.25 g/mol

- CAS Number : 1214351-20-8

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-bromopyridine with trifluoromethylthiolate under basic conditions (e.g., potassium carbonate in DMF) to introduce the trifluoromethyl group. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques like chromatography and continuous flow reactors.

Antimicrobial Activity

Research indicates that the presence of the trifluoromethyl group significantly enhances the compound's antimicrobial properties. For instance, studies have shown that derivatives containing this group exhibit selective activity against Chlamydia, with compounds lacking this substituent being inactive . The trifluoromethyl moiety appears crucial for binding to bacterial targets, enhancing overall efficacy.

| Compound | Activity | Notes |

|---|---|---|

| Trifluoromethyl derivative | High | Selective for Chlamydia |

| Chlorine analogue | Moderate | Reduced activity compared to trifluoromethyl variant |

| Unsubstituted phenyl derivatives | None | Lack of activity |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has been evaluated against various cancer cell lines, showing promising results with IC₅₀ values comparable to established chemotherapeutics like 5-Fluorouracil. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Study on Antichlamydial Activity

A study highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing the antichlamydial activity of certain derivatives. The research indicated that compounds with this substituent showed superior efficacy compared to their unsubstituted counterparts, emphasizing its role in drug design .

Evaluation Against Cancer Cell Lines

In another study focusing on anticancer properties, compounds derived from this compound were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant growth inhibition compared to controls, with enhanced selectivity indices suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine or iodine) on the pyridine ring with a thiol group using potassium thiolate or thiourea under basic conditions (e.g., K₂CO₃) is a common approach . Optimization involves controlling temperature (60–100°C), solvent choice (DMSO or DMF for polar aprotic conditions), and stoichiometric ratios of reagents to minimize side products . Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The thiol proton (-SH) may appear as a broad singlet near δ 1.5–3.0 ppm, while the trifluoromethyl group (-CF₃) shows a distinct quartet in ¹⁹F NMR at ~δ -60 to -70 ppm .

- HRMS : Expect a molecular ion peak matching the exact mass (e.g., C₁₁H₈F₃N₂S: calculated 265.0395).

- IR : Strong S-H stretch near 2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodological Answer : The thiol group can release toxic H₂S under acidic conditions. Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Refer to SDS guidelines for emergency protocols .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the thiol group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl (-CF₃) and pyridinyl groups activate the thiol for nucleophilic substitution or oxidative coupling. Density Functional Theory (DFT) calculations can predict charge distribution, showing increased electrophilicity at the sulfur atom . Experimentally, coupling with aryl halides (e.g., Suzuki-Miyaura) requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (NaHCO₃) in THF/water at 80°C .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-response curves (IC₅₀ values across 3+ independent replicates).

- Off-target profiling (e.g., kinase panels to rule out nonspecific binding) .

- Metabolic stability assays (e.g., liver microsomes) to assess in vitro-in vivo correlations .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP (target <3), solubility (>50 μM), and CYP450 inhibition risks.

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., enzymes) to optimize steric and electronic complementarity .

- Fragment-Based Design : Replace the trifluoromethyl group with bioisosteres (e.g., -SO₂CF₃) to enhance metabolic stability while retaining potency .

Q. What are the mechanistic implications of the compound’s thiol group in radical-mediated reactions?

- Methodological Answer : The thiol acts as a hydrogen atom donor in radical chain reactions. Electron Paramagnetic Resonance (EPR) spectroscopy can detect thiyl radicals (R-S•) under UV irradiation or peroxide initiation. Kinetic studies (e.g., radical clock experiments) quantify reaction rates, showing faster H-abstraction compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.